molecular formula C11H16N2 B1658636 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine CAS No. 61695-04-3

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine

Cat. No.: B1658636
CAS No.: 61695-04-3
M. Wt: 176.26 g/mol
InChI Key: GJCXJKZNAKBPNO-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine ( 61695-04-3) is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles . This compound features an ethyl group at the 2-position and an amine moiety at the 4-position of the tetrahydroisoquinoline core, making it a valuable intermediate for the exploration of structure-activity relationships (SAR), particularly in the development of ligands for central nervous system (CNS) receptors . The THIQ core is associated with a wide spectrum of biological activities, and substituted analogs have been investigated as potent dopamine D2 receptor blockers, anticonvulsants, and peripheral vasodilators . Furthermore, THIQ-based compounds have shown promise as dual 5-HT1A and 5-HT7 receptor ligands, which are targets of interest for the potential treatment of complex CNS diseases such as schizophrenia and depression . The specific substitution pattern of this amine-functionalized derivative provides researchers with a versatile building block for further chemical modification, including N-alkylation and reductive amination, to develop novel compounds for neuroscientific and pharmacological screening. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-13-7-9-5-3-4-6-10(9)11(12)8-13/h3-6,11H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCXJKZNAKBPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600719
Record name 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61695-04-3
Record name 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies for Tetrahydroisoquinoline Scaffolds

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing the THIQ core. It involves cyclodehydration of β-arylethylamides using acidic reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For 2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine, this method requires a pre-functionalized phenethylamide with an ethyl group.

Example Procedure

  • Starting Material : N-Phenethylacetamide derivative with an ethyl substituent.
  • Cyclization : Treat with POCl₃ at 80°C for 6 hours to form the dihydroisoquinoline intermediate.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the imine to the THIQ scaffold.

Key Optimization :

  • Catalyst Choice : POCl₃ yields higher regioselectivity compared to PPA.
  • Temperature Control : Excess heat promotes side reactions, such as over-alkylation.

Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses β-arylethylamines with aldehydes or ketones under acidic conditions to form THIQs. For C2-ethyl substitution, isobutyraldehyde serves as the carbonyl source.

Example Procedure

  • Condensation : React 2-phenylethylamine with isobutyraldehyde in trifluoroacetic acid (TFA) at 25°C for 12 hours.
  • Cyclization : Heat to 80°C to form the tetrahydro-β-carboline intermediate.
  • Rearrangement : Treat with HCl/MeOH to isomerize to the THIQ structure.

Key Optimization :

  • Acid Choice : TFA minimizes side-product formation compared to HCl.
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis can induce enantioselectivity.

Functionalization of the THIQ Core

Introduction of the C2-Ethyl Group

The ethyl group at C2 is typically introduced via alkylation or reductive amination.

N-Alkylation
  • Reagents : Ethyl bromide or ethyl iodide in the presence of a base (K₂CO₃).
  • Conditions : Reflux in acetonitrile for 8–12 hours.
  • Yield : 70–85% after purification by column chromatography.
Reductive Amination
  • Substrate : THIQ-4-one intermediate.
  • Process : React with ethylamine and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane.
  • Yield : 65–75%.

Installation of the C4-Amine

The C4-amine is introduced via:

  • Gabriel Synthesis : Phthalimide protection followed by hydrazine deprotection.
  • Direct Reduction : Catalytic hydrogenation of a nitro or cyano group at C4.

Example :

  • Nitro Intermediate : Synthesize 4-nitro-THIQ via nitration.
  • Reduction : Use H₂/Pd-C in ethanol to yield the amine.

Advanced Synthetic Routes

Multi-Step Synthesis from Benzaldehyde Derivatives

A seven-step route reported by Singh and Pandey (2020) involves:

  • Henry Reaction : Nitroalkane addition to 3-methoxybenzaldehyde.
  • Nef Reaction : Conversion of the nitro group to a ketone.
  • Reductive Amination : Form the ethylamine side chain.
  • Bischler-Napieralski Cyclization : Construct the THIQ core.

Overall Yield : 28–32%.

Rhodium-Catalyzed Cascade Cyclization

A modern approach employs Rh(I) catalysts to streamline THIQ formation:

  • Substrate : Styrene-derived amine.
  • Cyclization : Rh(I)/DPEphos catalyzes ring-opening and re-closure.
  • Ethyl Introduction : N-Alkylation with ethyl bromide.

Advantages :

  • Fewer steps (3 vs. 7).
  • Higher enantiopurity (up to 98% ee).

Comparative Analysis of Methods

Method Steps Yield (%) Purity Scalability
Bischler-Napieralski 4 65–75 90–95% Moderate
Pictet-Spengler 3 55–65 85–90% High
Rh-Catalyzed 3 70–80 95–98% Low

Key Findings :

  • Traditional Methods (Bischler-Napieralski, Pictet-Spengler) remain popular due to reagent accessibility.
  • Catalytic Methods offer superior stereocontrol but require expensive metals.

Challenges and Optimization Opportunities

Side Reactions

  • Over-Alkylation : Mitigated by using bulky bases (e.g., DBU).
  • Racemization : Additives like camphorsulfonic acid (CSA) preserve chirality.

Purification

  • Column Chromatography : Standard for isolating THIQ amines (hexane/EtOAc).
  • Crystallization : Ethanol/water mixtures yield high-purity solids.

Chemical Reactions Analysis

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine, emphasizing differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences
This compound (Target) C₁₁H₁₆N₂ Ethyl (C2), amine (C4) 176.26 Reference compound for comparison.
2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-8-amine C₁₂H₁₈N₂O Methoxyethyl (C2), amine (C8) 206.28 Methoxy group introduces polarity; amine position shifted to C8 .
4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline C₁₉H₂₄N₂O₂ 6,7-Dimethoxy, ethyl-aniline side chain 312.41 Extended aromatic system with dimethoxy groups; higher molecular weight .
1,2,3,4-Tetrahydroquinolin-4-amine C₉H₁₂N₂ Amine (C4) 148.21 Quinoline backbone (vs. isoquinoline); simpler structure, lower molecular weight .
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine C₁₀H₁₄N₂ Methyl (C2), amine (C6) 162.23 Methyl substituent (vs. ethyl); amine at C6 alters reactivity .

Key Insights from Structural Variations

Methoxyethyl or dimethoxy substituents (as in and ) increase polarity, impacting solubility and binding affinity in biological systems.

For example, 8-amine derivatives may exhibit distinct pharmacological profiles .

Backbone Modifications: Quinoline derivatives (e.g., 1,2,3,4-tetrahydroquinolin-4-amine ) lack the fused benzene ring in isoquinoline systems, reducing steric bulk and altering electronic properties.

Biological Activity

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of nitrogen-containing heterocycles known for their pharmacological properties. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific compound this compound is particularly notable for its potential applications in treating various diseases.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from β-phenylethylamine derivatives. Common methods include:

  • Pictet–Spengler Reaction : Involves the condensation of an amine with an aldehyde.
  • Bischler–Napieralski Reaction : Utilizes a ketoamide as a precursor.

These methods allow for the introduction of various substituents that can enhance biological activity.

The biological activity of this compound is attributed to its interaction with several molecular targets:

  • Receptor Modulation : It acts on neurotransmitter systems by binding to dopamine D2 receptors and serotonin transporters, which may explain its potential as an antipsychotic and antidepressant agent .
  • Enzyme Inhibition : THIQ derivatives have shown inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis .
  • Transport Protein Interaction : Some studies indicate that THIQ compounds can modulate P-glycoprotein (P-gp), enhancing the efficacy of co-administered drugs like doxorubicin in cancer treatment .

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives possess significant antimicrobial activity. For instance:

  • Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

StudyFindings
Showed sensitization to doxorubicin in cancer cell lines via P-gp modulation.
Reported potent inhibition of PNMT leading to altered catecholamine levels in cancer models.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for neuroprotective properties:

  • A study using Drosophila models showed that certain THIQ compounds reduced amyloid-beta toxicity associated with Alzheimer's disease .

Case Studies

  • Doxorubicin Sensitization : In vitro studies demonstrated that specific THIQ derivatives enhanced the efficacy of doxorubicin in resistant cancer cell lines through P-gp inhibition .
  • Neuroprotection in Alzheimer's Disease : The compound THICAPA was shown to ameliorate Aβ42 toxicity in a Drosophila model expressing human amyloid precursor protein .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
Reactant of Route 2
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine

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